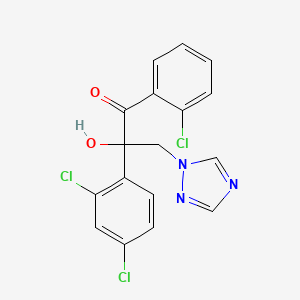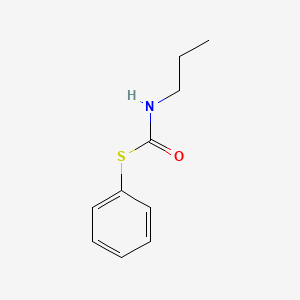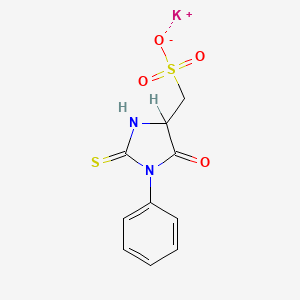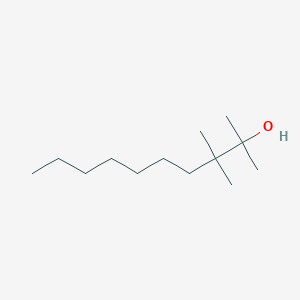
Tetramethylnonanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylnonanol is an organic compound with the molecular formula C13H28O . It is a type of alcohol characterized by the presence of four methyl groups attached to a nonanol backbone. This compound is achiral and has a molecular weight of 200.3608 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylnonanol can be synthesized through various organic synthesis methods. One common approach involves the alkylation of nonanol with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the methylation process.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of nonanol and methylating agents into the reactor, where the reaction occurs under optimized temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Tetramethylnonanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives
Scientific Research Applications
Tetramethylnonanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of lipid metabolism and as a model compound for studying alcohol metabolism.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other organic compounds .
Mechanism of Action
The mechanism of action of tetramethylnonanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can interact with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase. These interactions lead to the conversion of this compound into its corresponding metabolites, which can exert various biological effects. The exact molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
- Tetramethylbutanol
- Tetramethylpentanol
- Tetramethylhexanol
Comparison: Tetramethylnonanol is unique due to its longer carbon chain compared to other tetramethyl-substituted alcohols. This longer chain can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. Additionally, the presence of four methyl groups provides steric hindrance, which can affect its reactivity and interactions with other molecules .
Properties
CAS No. |
31153-53-4 |
|---|---|
Molecular Formula |
C13H28O |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
2,3,3-trimethyldecan-2-ol |
InChI |
InChI=1S/C13H28O/c1-6-7-8-9-10-11-12(2,3)13(4,5)14/h14H,6-11H2,1-5H3 |
InChI Key |
ZZQCGJSFWKIOBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


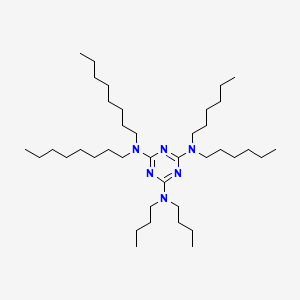


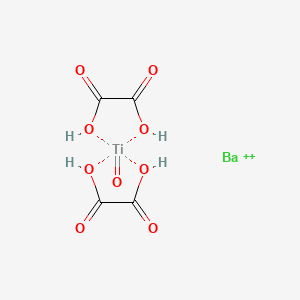
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
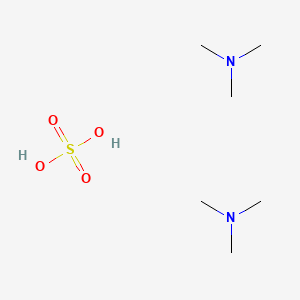
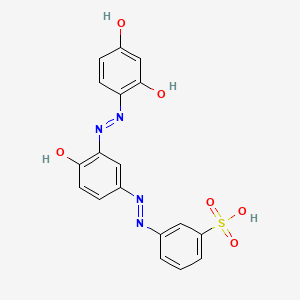
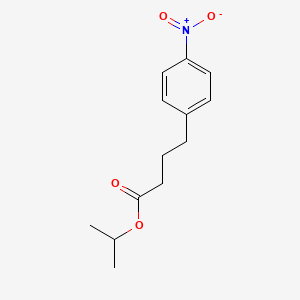

![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
